molecular formula C16H15BrO B1292357 2-Bromo-4'-n-propylbenzophenone CAS No. 64358-16-3

2-Bromo-4'-n-propylbenzophenone

Cat. No.: B1292357
CAS No.: 64358-16-3
M. Wt: 303.19 g/mol
InChI Key: XZJWLLALPZMUJJ-UHFFFAOYSA-N
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Description

2-Bromo-4’-n-propylbenzophenone: is an organic compound with the molecular formula C16H15BrO It is a derivative of benzophenone, where the phenyl group is substituted with a bromine atom at the 2-position and a propyl group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-n-propylbenzophenone typically involves a multi-step process starting from benzene derivatives. One common method includes the Friedel-Crafts acylation reaction, where benzene reacts with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form propiophenone. This intermediate can then undergo bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromine atom at the 2-position .

Industrial Production Methods: Industrial production of 2-Bromo-4’-n-propylbenzophenone may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure efficient mixing and heat transfer, and employing catalysts that can be easily separated and recycled to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) with a radical initiator.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Substitution: Formation of substituted benzophenones.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry: 2-Bromo-4’-n-propylbenzophenone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, derivatives of benzophenone are explored for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 2-Bromo-4’-n-propylbenzophenone may be investigated for similar applications .

Industry: This compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications. It is also used in the synthesis of photoinitiators for UV-curable resins .

Mechanism of Action

The mechanism of action of 2-Bromo-4’-n-propylbenzophenone depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, its mechanism would be related to its interaction with molecular targets, such as enzymes or receptors, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

    Propiophenone: A simpler ketone with a phenyl group and a propyl group.

    4-Bromoacetophenone: Similar structure but with a bromine atom at the 4-position and an acetyl group instead of a propyl group.

    Benzophenone: The parent compound without any substituents.

Uniqueness: 2-Bromo-4’-n-propylbenzophenone is unique due to the specific positioning of the bromine and propyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate for synthesizing more complex molecules with specific functional groups .

Properties

IUPAC Name

(2-bromophenyl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJWLLALPZMUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641772
Record name (2-Bromophenyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64358-16-3
Record name (2-Bromophenyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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